molecular formula C11H12N2O B1614260 {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine CAS No. 892502-04-4

{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine

Cat. No.: B1614260
CAS No.: 892502-04-4
M. Wt: 188.23 g/mol
InChI Key: DOKOUBYFAJTDEI-UHFFFAOYSA-N
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Description

{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[5-(furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-8-10-5-4-9(7-13-10)11-3-2-6-14-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKOUBYFAJTDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649935
Record name 1-[5-(Furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-04-4
Record name 1-[5-(Furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine, also referred to as (5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its role as a ligand in enzyme interactions and its implications in drug discovery.

The molecular formula of the compound is C12H14N2O, with a molecular weight of 202.25 g/mol. The synthesis typically involves the reaction of 5-methylfurfural with pyridine-2-carboxaldehyde, utilizing sodium borohydride as a reducing agent under reflux conditions in organic solvents like methanol or ethanol.

Synthetic Route

  • Reactants : 5-methylfurfural and pyridine-2-carboxaldehyde.
  • Reagents : Sodium borohydride.
  • Solvent : Methanol or ethanol.
  • Conditions : Reflux.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through π-π stacking and hydrogen bonding. These interactions are crucial for binding to enzymes and receptors, which can modulate their activity.

Enzyme Interaction

The compound serves as a ligand in studies of enzyme-substrate interactions, particularly in the context of drug metabolism and efficacy. Its structural features allow it to influence various biochemical pathways, including those related to cancer and infectious diseases.

Case Studies and Research Findings

  • Antimycobacterial Activity : Research has indicated that derivatives containing pyridine rings exhibit potent inhibition against Mycobacterium tuberculosis (M.tb). Structure–activity relationship studies have highlighted that modifications on the pyridine ring can significantly enhance biological potency .
    CompoundMIC (µg/mL)Observations
    3-(4-F)0.2High activity
    3-(No Substituent)1.5Moderate activity
  • Cytotoxicity Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7, U-937) revealed that some derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Comparison
    MCF-70.65Higher than doxorubicin
    U-9372.41Moderate activity
  • Metabolic Activation : The compound has been shown to possess significant metabolic activation capabilities for prodrugs, enhancing their therapeutic index by facilitating their conversion into active metabolites .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its dual heterocyclic structure allows it to participate in various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives like furan-2,5-dicarboxylic acid.
  • Reduction: The pyridine ring can be reduced to yield piperidine derivatives.
  • Substitution Reactions: Both rings can undergo electrophilic and nucleophilic substitutions.

Biology

In biological research, this compound acts as a ligand in enzyme-substrate interaction studies. Preliminary findings suggest it may inhibit enzymes critical for bacterial cell wall synthesis, indicating potential antibacterial properties.

Biological Activities:

Activity TypeDescription
AntibacterialEffective against Gram-positive bacteria
AntifungalInitial studies indicate potential antifungal properties
CytotoxicityExhibits cytotoxic effects against cancer cell lines

Industrial Applications

In industry, {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes and products.

Antibacterial Activity

A study demonstrated that derivatives similar to this compound exhibited strong antibacterial properties, inhibiting bacterial growth at low concentrations. This suggests its potential use in developing new antibacterial agents.

Cytotoxicity in Cancer Research

In vitro studies on structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. Some compounds induced apoptosis and cell cycle arrest, indicating that this compound may have similar effects worthy of further exploration.

Enzyme Inhibition

Research has shown that compounds with similar structures effectively inhibit key metabolic enzymes. This suggests that this compound may share these properties and could be valuable in drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both furan and pyridine moieties is essential for its pharmacological properties.

CompoundTargetIC₅₀ (µM)Notes
Compound 1SIRT22.47More potent than AGK2
Compound 2Mycobacterial ATP synthase0.2 - 1.5Effective against Mycobacterium tuberculosis
Compound 3Cancer cell linesVariesSignificant cytotoxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine
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{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.